
Glutamylvalylphenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
谷氨酰缬氨酰苯丙氨酸是一种由谷氨酸、缬氨酸和苯丙氨酸三种氨基酸组成的合成三肽。该化合物是较大蛋白质的蛋白水解分解产物,据信是由谷胱甘肽与相应氨基酸之间的转肽作用形成的,该反应由γ-谷氨酰转肽酶催化。
准备方法
合成路线和反应条件
谷氨酰缬氨酰苯丙氨酸的合成涉及两种不同的生物合成途径。第一条途径包括两个步骤:
γ-谷氨酰缬氨酸的生成: 由谷氨酸和缬氨酸通过谷氨酸-半胱氨酸连接酶或由谷胱甘肽中的γ-谷氨酰基转移到缬氨酸通过γ-谷氨酰转肽酶生成。
与甘氨酸结合: 然后,γ-谷氨酰缬氨酸与甘氨酸通过谷胱甘肽合成酶结合。
第二条途径涉及将谷胱甘肽中的γ-谷氨酰基转移到二肽缬氨酰甘氨酸。此反应主要由Dug2p-Dug3p复合物进行。
工业生产方法
谷氨酰缬氨酰苯丙氨酸的工业生产方法尚未得到充分的记录,但它们可能涉及大规模的肽合成技术,包括固相肽合成和液相肽合成。这些方法允许通过将氨基酸依次添加到不断增长的肽链中来有效地生产肽。
化学反应分析
反应类型
谷氨酰缬氨酰苯丙氨酸经历多种类型的化学反应,包括:
转肽作用: 此反应涉及由γ-谷氨酰转肽酶催化的γ-谷氨酰基从谷胱甘肽转移到相应氨基酸。
水解作用: 该化合物可以通过水解作用分解成其各个氨基酸,水解作用是一个涉及水分子参与的反应。
常用试剂和条件
γ-谷氨酰转肽酶: 这种酶催化转肽作用反应。
水: 用于水解反应中破坏肽键。
形成的主要产物
单个氨基酸: 谷氨酸、缬氨酸和苯丙氨酸是谷氨酰缬氨酰苯丙氨酸水解形成的主要产物。
科学研究应用
谷氨酰缬氨酰苯丙氨酸在科学研究中有多种应用:
蛋白质合成: 谷氨酰胺是谷氨酰缬氨酰苯丙氨酸的组成部分,它显着刺激各种细胞系统中的蛋白质合成,包括正常细胞和肿瘤细胞。
代谢谱分析: 代谢组学分析已经确定了包括苯丙氨酸和缬氨酸在内的氨基酸与代谢疾病(如胰岛素抵抗和2型糖尿病)之间的关联。
生物催化生产:
作用机制
相似化合物的比较
类似化合物
γ-谷氨酰缬氨酸: 由谷氨酸和缬氨酸组成的二肽。
γ-谷氨酰苯丙氨酸: 由谷氨酸和苯丙氨酸组成的二肽。
独特性
谷氨酰缬氨酰苯丙氨酸因其三个氨基酸的特定序列而独一无二:谷氨酸、缬氨酸和苯丙氨酸。这种特定的排列方式影响了它与其他分子的相互作用及其在各种生化途径中的作用。
属性
IUPAC Name |
4-amino-5-[[1-[(1-carboxy-2-phenylethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGOGEGGQLNZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

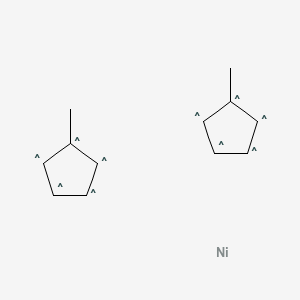
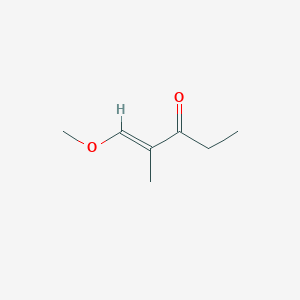
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
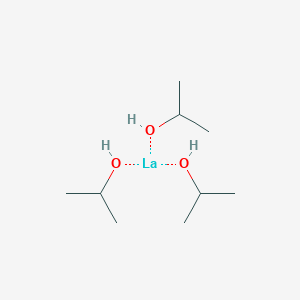
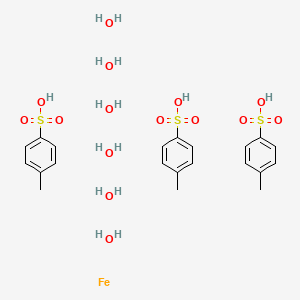


![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
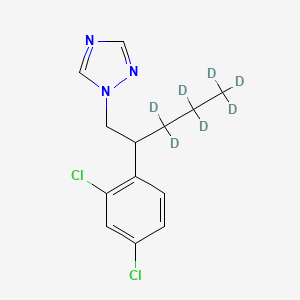

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


